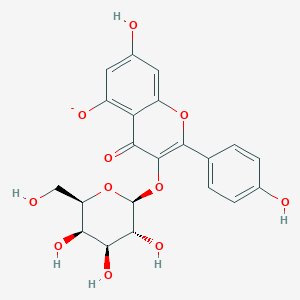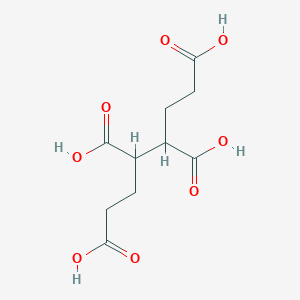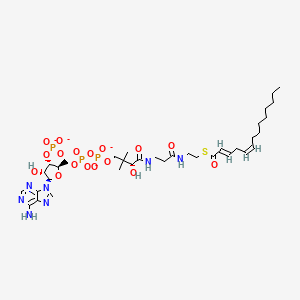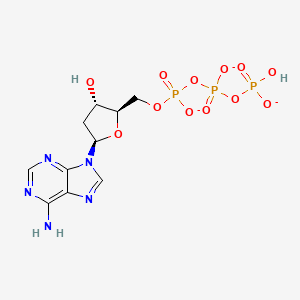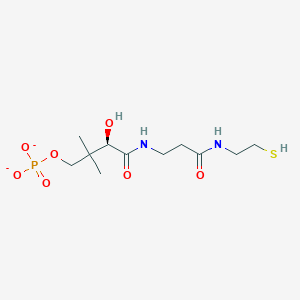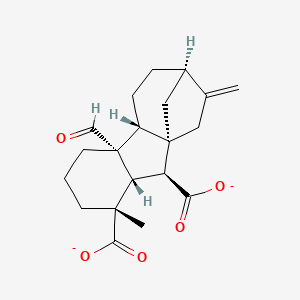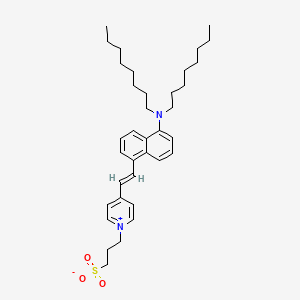
di-8-ANEPPS dye
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di-8-ANEPPS dye is an iminium betaine. It has a role as a fluorochrome.
Applications De Recherche Scientifique
1. Spectral Properties and Orientation in Lipid Membranes Di-8-ANEPPS dye is often used to study the variations in electric potential across cell membranes. The dye's spectral properties are highly sensitive to its local environment, and its orientation is parallel to the membrane normal. This sensitivity is crucial for investigating membrane dynamics and functions (Matson, Carlsson, Beke-Somfai, & Nordén, 2012).
2. Intravital Multiphoton Photoconversion Di-8-ANEPPS can undergo multiphoton photoconversion, a process where its emission spectrum shifts irreversibly after light exposure. This characteristic makes it valuable for tracking cellular and subcellular dynamics in vivo (Turcotte, Wu, & Lin, 2017).
3. Enhanced Optical Mapping in Blood-Perfused Myocardium The dye has been optimized for probing electrical activity in blood-perfused myocardium, significantly enhancing the visibility and accuracy of optical mapping in cardiac research (Matiukas et al., 2007).
4. Membrane Potential and Intracellular Calcium Measurements Di-8-ANEPPS is effective in measuring membrane potential and intracellular calcium in various cell types. This application is crucial in understanding cellular responses to different stimuli, such as in taste cells (Hayashi et al., 1996).
5. Fluorescence and Resonance Raman Study The dye's binding to membranes has been extensively studied using fluorescence and resonance Raman spectroscopy, providing insights into its behavior and interaction with lipid membranes (Pevzner, Ehrenberg, & Loew, 1993).
6. Functional Characterization of Transverse Tubular System Di-8-ANEPPS is employed in studying the structural and functional properties of the transverse tubular system in mammalian skeletal muscle fibers, aiding in understanding muscle physiology and pathology (DiFranco, Capote, & Vergara, 2005).
7. Probing Membrane Dipole Potential and Polarisability The dye is used to quantify the orientational polarisability of lipid membrane surfaces, providing insights into the dipole potential and membrane dynamics (Le Goff, Vitha, & Clarke, 2007).
8. Trophoblast Fusion Quantification In placental research, Di-8-ANEPPS is repurposed to label the plasma membrane of trophoblast cells, aiding in the quantification of trophoblast fusion, a key process in placental development (Zhang & Yang, 2019).
Propriétés
Nom du produit |
di-8-ANEPPS dye |
|---|---|
Formule moléculaire |
C36H52N2O3S |
Poids moléculaire |
592.9 g/mol |
Nom IUPAC |
3-[4-[(E)-2-[5-(dioctylamino)naphthalen-1-yl]ethenyl]pyridin-1-ium-1-yl]propane-1-sulfonate |
InChI |
InChI=1S/C36H52N2O3S/c1-3-5-7-9-11-13-27-38(28-14-12-10-8-6-4-2)36-21-16-19-34-33(18-15-20-35(34)36)23-22-32-24-29-37(30-25-32)26-17-31-42(39,40)41/h15-16,18-25,29-30H,3-14,17,26-28,31H2,1-2H3 |
Clé InChI |
FXGJVSDFWOMWKJ-UHFFFAOYSA-N |
SMILES isomérique |
CCCCCCCCN(CCCCCCCC)C1=CC=CC2=C(C=CC=C21)/C=C/C3=CC=[N+](C=C3)CCCS(=O)(=O)[O-] |
SMILES canonique |
CCCCCCCCN(CCCCCCCC)C1=CC=CC2=C(C=CC=C21)C=CC3=CC=[N+](C=C3)CCCS(=O)(=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-3-[5-[(2,4-diaminopyrimidin-5-yl)methyl]-2,3-dimethoxyphenyl]-1-[1-(2-morpholin-4-ylpyrimidin-5-yl)-1H-phthalazin-2-yl]prop-2-en-1-one](/img/structure/B1265119.png)


![1,1'-{propane-1,3-diylbis[(dimethylazaniumdiyl)propane-3,1-diyl]}bis{4-[3-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)prop-1-en-1-yl]pyridinium}](/img/structure/B1265126.png)
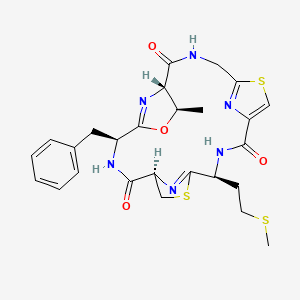
![2-O-palmitoyl-3-O-[(2E,4S,6S,8S,10S)-2,4,6,8,10-pentamethylhexacos-2-enoyl]-2'-O-sulfo-alpha,alpha-trehalose](/img/structure/B1265128.png)
